An In-depth Technical Guide to the Chemical Properties of Boc-L-3,3-Diphenylalanine
An In-depth Technical Guide to the Chemical Properties of Boc-L-3,3-Diphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-L-3,3-diphenylalanine (Boc-L-3,3-Diphenylalanine). As a sterically hindered, non-natural amino acid derivative, this compound serves as a valuable building block in peptide synthesis, enabling the introduction of unique structural constraints and conformational rigidity into peptide backbones. This document consolidates available data on its physicochemical properties, outlines general experimental protocols for its synthesis and analysis, and presents key applications in the field of medicinal chemistry and materials science. All quantitative data is summarized in structured tables, and relevant experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Core Chemical and Physical Properties
Boc-L-3,3-Diphenylalanine is a white to off-white crystalline powder. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group enhances its solubility in organic solvents and prevents unwanted side reactions during peptide coupling.[1][2] The two phenyl groups at the β-carbon introduce significant steric bulk, which can influence the conformational preferences of peptides incorporating this residue.
Identification and Structural Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3,3-diphenylpropanoic acid | [3] |
| Synonyms | Boc-L-Ala(3,3-diphenyl)-OH, (S)-N-(Boc)-β-phenyl-phenylalanine, Boc-Dip-OH | [2] |
| CAS Number | 138662-63-2 | [2] |
| Molecular Formula | C₂₀H₂₃NO₄ | [2] |
| Molecular Weight | 341.4 g/mol | [2] |
| Appearance | White powder | [2] |
| MDL Number | MFCD00191186 | [2] |
| PubChem ID | 3487654 | [2] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 154-159 °C | [4] |
| 160 °C (decomposes) | [5] | |
| Optical Rotation | +37 ± 2° (c=1 in MeOH) | [2] |
| +29° (c=1 in chloroform) | [5] | |
| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [5] |
| Boiling Point (Predicted) | 502.7 ± 50.0 °C | [5] |
| Flash Point (Predicted) | 257.8 ± 30.1 °C | [5] |
| Purity | ≥ 98% (TLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Note: Discrepancies in melting point values may arise from different analytical methods or sample purity.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of a Boc-protected amino acid is characterized by a prominent singlet in the upfield region corresponding to the nine equivalent protons of the tert-butyl group.[1] The protons of the two phenyl rings in Boc-L-3,3-Diphenylalanine would be expected to produce complex multiplets in the aromatic region of the spectrum.
In the ¹³C NMR spectrum, the Boc group is identifiable by the signals of its quaternary carbon and three methyl carbons.[6] The carbonyl carbon of the carbamate also provides a distinct signal.[6]
Infrared (IR) Spectroscopy
The IR spectrum of a Boc-protected amino acid typically displays characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and the C-O stretching vibrations.[7] The presence of the aromatic rings will also give rise to characteristic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS)
In mass spectrometry, Boc-protected amino acids are known to undergo characteristic fragmentation patterns.[8] Common fragmentation pathways include the neutral loss of isobutylene (56 Da) and the entire Boc group (100 Da) from the precursor ion.[9]
Experimental Protocols
Synthesis of Boc-L-3,3-Diphenylalanine
A general and widely used method for the N-protection of amino acids is the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10] While a specific protocol for L-3,3-diphenylalanine is not detailed in the searched literature, a general procedure can be adapted.
Materials:
-
L-3,3-Diphenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., sodium hydroxide, triethylamine)
-
A suitable solvent system (e.g., dioxane/water, dichloromethane)
-
Acid for workup (e.g., potassium bisulfate solution, dilute HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve L-3,3-diphenylalanine in the chosen solvent system containing the base.
-
Cool the reaction mixture in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to a pH of 2-3 with a suitable acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Boc-3,3-diphenyl-L-alanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
